molecular formula C29H35KN2O6S2 B1437037 Acid Green A CAS No. 93942-43-9

Acid Green A

Cat. No. B1437037
CAS RN: 93942-43-9
M. Wt: 610.8 g/mol
InChI Key: HHRDLMKUVJYBSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Green A is a synthetic dye composed of azo chromophores and is used in a variety of industries, including cosmetics, pharmaceuticals, and food coloring. It is a member of the azo dye family, which is the most widely used class of synthetic dyes. Acid Green A has a wide range of applications and is used as a colorant in a variety of products, including cosmetics, pharmaceuticals, and food coloring. It is also used in the production of paper, textiles, and plastics. Acid Green A is a water-soluble dye which is produced from an aqueous solution of an azo chromophore. It is a strong acid dye and is used in a variety of industrial processes.

Scientific Research Applications

Biosynthesis and Molecular Weight Regulation of Biopolymers

Acid Green A, being a type of acidic mucopolysaccharide, shares similarities with Hyaluronic acid (HA) in terms of industrial production and molecular weight concerns. The research on HA's green biosynthesis and molecular weight regulation provides insights into diversified production and applications, which could be relevant for Acid Green A as well (Qiu et al., 2021).

Application in Soil Improvement

Studies on the dynamic effects of different green manures on acid soil inorganic phosphorus fractions may offer a parallel understanding of how Acid Green A could influence soil properties, given its acidic nature (Hong Ji-wan, 2014).

Green Electronics

Acid Green A, while not directly mentioned, could potentially be investigated under the umbrella of “Green Electronics”, which focuses on environmentally friendly materials for electronics integration, especially given its chemical properties (Srivastava, 2018).

Recovery of Metals using Green Chemistry

Research on using glycine or glutamate in green chemistry for metal recovery can provide a foundation for exploring Acid Green A’s potential in similar applications, given its chemical structure and properties (Jamett et al., 2022).

Green Chemistry in Educational Settings

The role of Acid Green A in educational settings, particularly in the context of green chemistry, could be analogous to studies on acid-base concepts and green chemistry activities in secondary education (Karpudewan et al., 2016).

Green Lewis Acids in Organic Chemistry

The evolution of Lewis acid-catalyzed reactions to more environmentally friendly conditions in organic chemistry could encompass research involving Acid Green A, considering its potential as an acidic catalyst (Hechelski et al., 2018).

Biodiesel Production and Biomass Research

Research on biodiesel production from lignocellulosic biomass offers insights into sustainable and green chemistry approaches that could be relevant for applications involving Acid Green A (Infante et al., 2021).

Ocean Acidification and Ecosystem Interactions

Studies on ocean acidification and its interactions with ecosystems could provide a framework for understanding the environmental impact and applications of Acid Green A in marine settings (Yates et al., 2015).

Heterogenization of Catalysts in Green Chemistry

The heterogenization of catalysts for green chemistry, particularly those with acidic properties, could offer insights into the potential applications of Acid Green A in catalytic processes (Rafiee & Eavani, 2016).

Micelle-Templated Silicas and Solid Acids

The role of solid acids, such as those based on micelle-templated silicas, in green chemistry could provide a context for understanding the applications of Acid Green A in similar processes (Clark, 2002).

Dual-Situated Learning Models in Chemistry Education

Exploring the potential of Acid Green A in educational models, particularly those focusing on green chemistry concepts, can be informed by studies on acids and bases within green chemistry-based learning models (Hwa Hwa & Karpudewan, 2017).

Sustainable Adipic Acid Synthesis

Research on sustainable routes for synthesizing adipic acid from biomass derivatives can offer insights into the potential green chemistry applications of Acid Green A, given its relevance in chemical synthesis (Lang & Li, 2021).

Nanotechnology in Science

Nanotechnology's role in scientific research, particularly in green nanotechnology, could potentially encompass applications involving Acid Green A, especially in creating safe and clean processes (Abbas & Baker, 2019).

properties

IUPAC Name

potassium;[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O6S2.K/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRDLMKUVJYBSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35KN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239924
Record name Hydrogen (4-(4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Green A

CAS RN

93942-43-9
Record name Hydrogen (4-(4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093942439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen (4-(4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acid Green A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Acid Green A
Reactant of Route 3
Reactant of Route 3
Acid Green A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acid Green A
Reactant of Route 5
Reactant of Route 5
Acid Green A
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Acid Green A

Citations

For This Compound
46
Citations
WE Karsten, JR Hunsley, RE Viola - Analytical biochemistry, 1985 - Elsevier
Improved purification schemes are reported for the enzymes l-aspartase and aspartokinase-homoserine dehydrogenase I from Escherichia coli. Dye-ligand chromatography on …
Number of citations: 52 www.sciencedirect.com
T Sinopoulos - PN Review, 1981 - search.proquest.com
… Acid green-a dream caught on the thorns sleeplessness makes you smell of many forests don't say to me: I do not know this pass, it has been burnt. The blood was burned. You stretch …
Number of citations: 0 search.proquest.com
F Mcyotto, Q Wei, DK Macharia, M Huang… - Chemical Engineering …, 2021 - Elsevier
The color removal efficiencies by coagulation of two groups of laboratory-prepared dye solutions were compared; one group comprised dyes with the same chromophores and …
Number of citations: 165 www.sciencedirect.com
Z Hu, P Qi, N Wang, QQ Zhou, ZH Lin, YZ Chen… - Food chemistry, 2020 - Elsevier
Simultaneous determination of multiclass illegal dyes possessing different chemical properties is difficult. By using LC-MS/MS via negative/positive ion switching mode, an efficient and …
Number of citations: 31 www.sciencedirect.com
H Kraemer - Torreya, 1905 - JSTOR
ARTIFICIAL COLORING OF FLOWERS Page 1 211 ARTIFICIAL COLORING OF FLOWERS By Henry Kraemer In the Popular Science Monthly for August there is an interesting account …
Number of citations: 1 www.jstor.org
P Qi, QQ Zhou, ZH Lin, W Cai, XW Mao, JJ Jiang - Food Chemistry, 2021 - Elsevier
A LC-Q-Orbitrap HRMS analytical method for both qualitative screening and quantitative determination of 90 synthetic dyes including ten groups of isomers in foods has been …
Number of citations: 17 www.sciencedirect.com
DB Lake - The Journal of Physical Chemistry, 2002 - ACS Publications
Studies on the displacement of adsorbed substances have been made quite recently by Freundlich, 1 and by CG Schmidt. 2 Freundlich studied the adsorption, by charcoal, from a …
Number of citations: 3 pubs.acs.org
A Radoi, D Compagnone, MA Valcarcel, P Placidi… - Electrochimica …, 2008 - Elsevier
Screen-printed electrodes (SPEs) modified with Variamine blue (VB), covalently attached to the oxidized single-walled carbon nanotubes (SWCNTs-COOH), were developed and used …
Number of citations: 69 www.sciencedirect.com
W Gardner - 1926 - books.google.com
" The high level of efficiency which the author has successfully endeavoured to attain may be evidenced by his inclusions of such definitions as' Schellon Solution'(a new Austrian …
Number of citations: 29 books.google.com
CF Chamberlayne, RN Zare… - The journal of physical …, 2020 - ACS Publications
Many common experimental systems have electric double layers containing weak electrolytes, including systems with buffers. The pH at the boundary of the diffuse layer is an important …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.